![molecular formula C16H14BrClN4O2 B2559847 4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)
4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and its uses .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes studying the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Structural and Tautomerism Analysis
- Compound Structural Analysis : The compound has been analyzed structurally, showing certain moieties like pyridine rings and aminobenzoylhydrazone to be coplanar and orthogonal, contributing to the understanding of its chemical behavior (Bakir & Green, 2002).
- Tautomerism and Protonation Studies : Investigations on tautomerism and protonation of related compounds offer insights into the dynamic chemical nature of such molecules, which could be pivotal in designing new drugs or materials (Holschbach et al., 2003).
Synthesis and Bioactivity
- Synthesis of Derivatives for Nootropic Activity : The compound has been used as a precursor in the synthesis of nootropic agents, indicating its potential in cognitive enhancement research (Valenta et al., 1994).
- Catalytic and Antibacterial Properties : Studies demonstrate its use in creating catalysts and investigating antibacterial activities, broadening its applicability in materials science and microbiology (El‐Gammal et al., 2021).
Anticancer Evaluation
- Potential as Anticancer Agents : The compound’s derivatives have been synthesized and evaluated for their anticancer properties, showing significant potential in oncology research (Katiyar et al., 2015).
Miscellaneous Applications
- Crystal Structure and Hydrogen Bonding : Its crystalline structure and hydrogen bonding patterns have been studied, contributing to the understanding of molecular interactions (Alhadi et al., 2008).
- Role in Synthesizing New Compounds : The compound is instrumental in synthesizing various new molecules, highlighting its versatility in chemical syntheses (Peng, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(aminomethyl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2.ClH/c17-11-5-6-13-12(7-11)14(16(23)19-13)20-21-15(22)10-3-1-9(8-18)2-4-10;/h1-7,19,23H,8,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJFEIJQKHSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


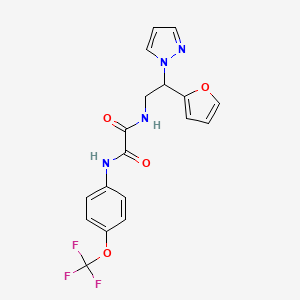


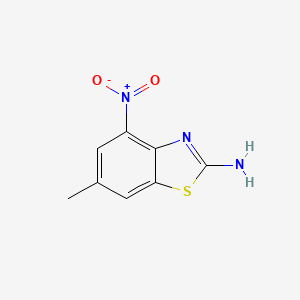
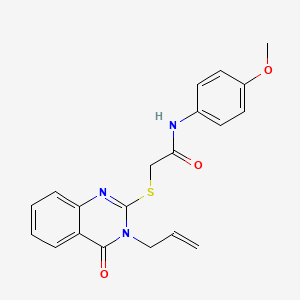

![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)
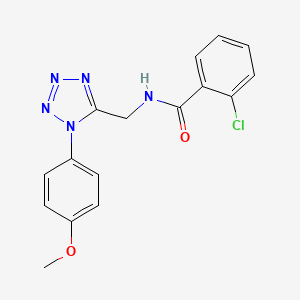
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)
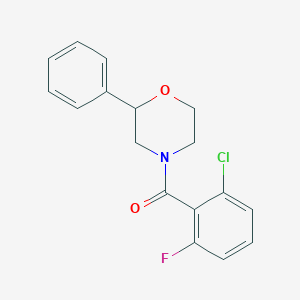
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2559782.png)

